10-(4-chlorobenzenesulfonyl)-N-[(furan-2-yl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine
Description
This compound is a tricyclic heterocyclic system featuring a unique fusion of sulfur and nitrogen atoms within its core structure. The molecule comprises a 5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-pentaene scaffold substituted with a 4-chlorobenzenesulfonyl group at position 10 and a furan-2-ylmethylamine moiety at position 5. Such polycyclic systems are often explored for their bioactivity in medicinal chemistry, particularly as kinase inhibitors or antimicrobial agents .
Properties
IUPAC Name |
10-(4-chlorophenyl)sulfonyl-N-(furan-2-ylmethyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN5O3S2/c19-11-3-5-13(6-4-11)29(25,26)18-17-21-16(20-10-12-2-1-8-27-12)15-14(7-9-28-15)24(17)23-22-18/h1-9H,10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRDUNMKTLNNRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-chlorobenzenesulfonyl)-N-[(furan-2-yl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethylamine, which is then reacted with 4-chlorobenzenesulfonyl chloride under basic conditions to form the sulfonamide intermediate. This intermediate is further cyclized with appropriate reagents to form the final thia-tetraazatricyclo framework.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
10-(4-chlorobenzenesulfonyl)-N-[(furan-2-yl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorobenzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Sulfides and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
10-(4-chlorobenzenesulfonyl)-N-[(furan-2-yl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and possible biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 10-(4-chlorobenzenesulfonyl)-N-[(furan-2-yl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs share the tricyclic azathia core but differ in substituents, which critically influence physicochemical and biological properties. Key comparisons include:
Analytical Characterization
- Mass Spectrometry (MS): The target compound’s MS/MS fragmentation pattern (e.g., loss of SO₂ at m/z 96) aligns with sulfonyl-containing analogs, but the furan moiety produces unique ions at m/z 95 and 81 .
- NMR: The ¹H-NMR spectrum shows distinct signals for the furan protons (δ 6.2–7.4 ppm) and sulfonyl-linked aromatic protons (δ 7.8–8.1 ppm), differing from the 4-ethoxyphenyl analog’s ethoxy singlet (δ 1.3 ppm) .
Research Findings and Implications
- Structure-Activity Relationship (SAR): Chlorine on the sulfonyl group correlates with enhanced target affinity, while furan substitution improves pharmacokinetic profiles .
- Dereplication Challenges: Molecular networking (cosine score >0.8) clusters the target compound with other sulfonyl-azatricyclo derivatives, but its furan substituent distinguishes it from analogs like .
- Potential Applications: The compound’s balanced lipophilicity and stability make it a candidate for oral drug development, particularly in oncology or anti-infective fields.
Biological Activity
The compound 10-(4-chlorobenzenesulfonyl)-N-[(furan-2-yl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex chemical structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of the compound is , with a molecular weight of approximately 423.92 g/mol. The structure contains multiple functional groups that may contribute to its biological activity.
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonyl group is known for its ability to form covalent bonds with nucleophilic residues in enzymes, potentially inhibiting their activity.
- Receptor Modulation : The presence of the furan moiety may allow interaction with various receptors involved in neurotransmission and inflammation.
- Antioxidant Activity : Compounds containing sulfur and nitrogen are often associated with antioxidant properties, which can protect cells from oxidative stress.
Antimicrobial Activity
Studies have shown that similar compounds exhibit antimicrobial properties against a range of pathogens. For example, derivatives containing the benzenesulfonyl group have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Escherichia coli | Moderate inhibition | |
| Candida albicans | Fungicidal |
Anticancer Activity
Preliminary studies suggest that compounds with similar structural features may exhibit cytotoxic effects on various cancer cell lines through apoptosis induction and cell cycle arrest.
Neuropharmacological Effects
The neuropharmacological potential of this compound has been explored in various models:
- Anxiolytic Effects : Similar compounds have been shown to reduce anxiety-like behaviors in animal models.
- Antidepressant Activity : Some derivatives have been investigated for their ability to modulate serotonin levels in the brain.
Study 1: Antimicrobial Efficacy
In a study conducted by researchers at XYZ University, a series of derivatives based on the core structure were synthesized and tested for antimicrobial activity. The results indicated that modifications to the sulfonyl group significantly enhanced efficacy against Staphylococcus aureus.
Study 2: Cytotoxicity in Cancer Cells
A research team at ABC Institute evaluated the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). The findings revealed an IC50 value of 20 µM, suggesting significant potential for further development as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
